molecular formula C21H19FN6OS B2404535 2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-mesitylacetamide CAS No. 863459-93-2

2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-mesitylacetamide

Cat. No. B2404535
M. Wt: 422.48
InChI Key: QJLYXDVLROWDHX-UHFFFAOYSA-N
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Description

The compound “2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-mesitylacetamide” is a derivative of the [1,2,3]triazolo[4,5-d]pyrimidine class . These compounds are known for their wide range of applications in medicinal chemistry .


Synthesis Analysis

The synthesis of such compounds typically involves aza-Wittig reactions of iminophosphorane with aromatic isocyanates, followed by reaction with hydrazine . Further transformation to iminophosphoranes is achieved by reaction with triphenylphosphine .


Molecular Structure Analysis

The molecular structure of this compound is complex, involving a fusion of a triazole ring with a pyrimidine ring . This structure allows for specific interactions with different target receptors .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include aza-Wittig reactions and reactions with hydrazine . The 5-mercapto-compounds can be converted into the corresponding 5,7-bis(methylthio)-derivatives .

Future Directions

Compounds of the [1,2,3]triazolo[4,5-d]pyrimidine class have shown promise in various areas of medicinal chemistry, including as inhibitors of c-Met protein kinase . Future research could focus on further exploring the therapeutic potential of these compounds .

properties

IUPAC Name

2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(2,4,6-trimethylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN6OS/c1-12-8-13(2)18(14(3)9-12)25-17(29)10-30-21-19-20(23-11-24-21)28(27-26-19)16-6-4-15(22)5-7-16/h4-9,11H,10H2,1-3H3,(H,25,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJLYXDVLROWDHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-mesitylacetamide

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